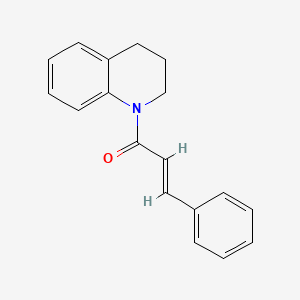

1-cinnamoyl-1,2,3,4-tetrahydroquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(3,4-dihydro-2H-quinolin-1-yl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO/c20-18(13-12-15-7-2-1-3-8-15)19-14-6-10-16-9-4-5-11-17(16)19/h1-5,7-9,11-13H,6,10,14H2/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOVHKYYGVAXCU-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13262-31-2 | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-1-cinnamoyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013262312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Chemical Transformations

Direct Acylation Routes for 1-Cinnamoyl-1,2,3,4-tetrahydroquinoline Synthesis

The most direct method for the synthesis of this compound involves the formation of an amide bond between the secondary amine of the 1,2,3,4-tetrahydroquinoline (B108954) ring and a cinnamoyl precursor.

Acylation of 1,2,3,4-Tetrahydroquinoline with Cinnamoyl Precursors

The acylation of 1,2,3,4-tetrahydroquinoline is typically achieved using a cinnamoyl precursor, most commonly cinnamoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the tetrahydroquinoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cinnamoyl chloride. To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a base is generally required.

A widely used method for this transformation is the Schotten-Baumann reaction. eurekaselect.comorganic-chemistry.orgmdpi.com This procedure is often carried out in a two-phase system consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous solution of a base, such as sodium hydroxide. organic-chemistry.orgmdpi.com The 1,2,3,4-tetrahydroquinoline and cinnamoyl chloride remain in the organic phase, while the base in the aqueous phase neutralizes the generated HCl, preventing the protonation of the starting amine and the product. eurekaselect.comresearchgate.net Alternatively, an organic base like triethylamine (B128534) or pyridine (B92270) can be used in a single-phase organic solvent. rsc.org

The general reaction is as follows:

Scheme 1: General synthesis of this compound via acylation.

Mechanistic Investigations of Acylation Reactions

The mechanism of the acylation of 1,2,3,4-tetrahydroquinoline with cinnamoyl chloride follows a well-established nucleophilic acyl substitution pathway. The key steps are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1,2,3,4-tetrahydroquinoline attacks the electrophilic carbonyl carbon of cinnamoyl chloride. This results in the formation of a tetrahedral intermediate. ingentaconnect.com

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

Deprotonation: The resulting protonated amide is then deprotonated by the base present in the reaction mixture to yield the final product, this compound, and the corresponding salt of the base. ingentaconnect.com

The use of a base is crucial as it prevents the protonation of the unreacted amine starting material by the generated HCl, which would render it non-nucleophilic and halt the reaction. researchgate.net

Advanced Synthetic Strategies for the 1,2,3,4-Tetrahydroquinoline Core and Derivatives

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry and natural products. nih.govchemicalbook.comwikipedia.org Consequently, numerous advanced synthetic strategies have been developed for its construction, which can be subsequently acylated to form derivatives like this compound.

Domino and Cascade Reactions in Tetrahydroquinoline Annulation

Domino and cascade reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like 1,2,3,4-tetrahydroquinolines from simple starting materials in a single operation. nih.gov These reactions involve a series of intramolecular transformations, obviating the need for isolation of intermediates.

Several domino strategies have been employed for the synthesis of the tetrahydroquinoline ring system:

Reduction-Cyclization Sequences: One common approach involves the reduction of a nitro group on an aromatic ring, followed by an intramolecular cyclization. For instance, the catalytic hydrogenation of a 2-nitroarylketone can lead to the formation of an amino group, which then undergoes intramolecular reductive amination to form the tetrahydroquinoline ring. nih.gov

SNAr-Terminated Sequences: These sequences involve an initial nucleophilic addition followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the ring. nih.govresearchgate.net

Metal-Promoted Processes: Various transition metals can catalyze domino reactions to form tetrahydroquinolines. For example, an iridium-catalyzed oxidative cyclization of amino alcohols has been reported to produce the tetrahydroquinoline core. nih.gov

Interactive Table: Domino Reactions for Tetrahydroquinoline Synthesis

| Domino Strategy | Key Transformations | Catalyst/Reagent Examples | Reference |

|---|---|---|---|

| Reduction-Reductive Amination | Nitro group reduction, intramolecular imine formation, and reduction | Pd/C, H2 | nih.gov |

| SNAr-Michael Sequence | Nucleophilic aromatic substitution followed by Michael addition | Base-mediated | nih.gov |

| Metal-Catalyzed Oxidative Cyclization | Alcohol oxidation to aldehyde, imine formation, and reduction | [Ir(Cp*)Cl2]2 | nih.gov |

Catalytic Approaches to 1,2,3,4-Tetrahydroquinoline Systems

Catalysis plays a pivotal role in the modern synthesis of 1,2,3,4-tetrahydroquinolines, offering milder reaction conditions, higher efficiency, and the potential for enantioselective transformations.

The Povarov reaction is a powerful and versatile method for the synthesis of 1,2,3,4-tetrahydroquinolines. eurekaselect.comingentaconnect.com It is a formal [4+2] cycloaddition reaction between an aromatic imine (often generated in situ from an aniline (B41778) and an aldehyde) and an electron-rich alkene. mdpi.comresearchgate.net

The reaction is typically catalyzed by a Lewis acid or a Brønsted acid. eurekaselect.comingentaconnect.com The catalyst activates the imine, making it more electrophilic and susceptible to attack by the alkene. The mechanism can proceed through either a concerted [4+2] cycloaddition or a stepwise pathway involving a Mannich-type addition followed by an intramolecular Friedel-Crafts-type cyclization. researchgate.net

A key advantage of the Povarov reaction is its multicomponent nature, where an aniline, an aldehyde, and an alkene can be combined in a one-pot synthesis to generate highly substituted tetrahydroquinolines. eurekaselect.comingentaconnect.combohrium.com This approach allows for significant molecular diversity from readily available starting materials. For instance, a three-component Povarov reaction using an aldehyde, an aniline, and an N-vinylcarbamate in the presence of a chiral phosphoric acid catalyst can produce cis-2,4-disubstituted tetrahydroquinolines with high enantioselectivity. organic-chemistry.org

Interactive Table: Catalysts in Povarov Reactions for Tetrahydroquinoline Synthesis

| Catalyst Type | Specific Catalyst Example | Key Features | Reference |

|---|---|---|---|

| Lewis Acid | BF3·OEt2, InCl3 | Activates the imine for cycloaddition. | researchgate.netingentaconnect.com |

| Brønsted Acid | Chiral Phosphoric Acid | Enables enantioselective synthesis. | organic-chemistry.org |

| Heterogeneous Catalyst | Zeolites | Allows for catalyst recovery and reuse. | researchgate.net |

Pictet-Spengler Type Cyclizations

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. nih.gov The reaction proceeds through the formation of an electrophilic iminium ion that undergoes an intramolecular electrophilic attack on the tethered aromatic ring. nih.gov

While the classic reaction uses electron-rich aromatic systems like indoles or activated phenyl rings to yield tetrahydro-β-carbolines and tetrahydroisoquinolines, respectively, analogous cyclizations can be employed to form the tetrahydroquinoline skeleton. nih.gov These "Pictet-Spengler type" reactions, often categorized as imino Diels-Alder or Povarov reactions, typically start from anilines rather than β-phenylethylamines. The condensation of an aniline with an aldehyde or ketone generates an iminium ion intermediate, which then undergoes an intramolecular electrophilic cyclization onto the aniline ring. For less nucleophilic aromatic rings, harsher conditions such as strong acids and higher temperatures may be required to drive the cyclization to completion. nih.gov The formation of the 1,2,3,4-tetrahydroquinoline core, which can then be acylated with cinnamoyl chloride, represents a viable, though indirect, route to the target compound.

Metal-Mediated and Organocatalytic Methods

Modern synthetic chemistry offers a vast toolkit of metal-mediated and organocatalytic methods for the construction of the tetrahydroquinoline ring system. These approaches provide high efficiency, regioselectivity, and opportunities for asymmetric synthesis.

Metal-Mediated Synthesis: A variety of transition metals, including palladium, ruthenium, gold, iridium, and iron, have been shown to catalyze the formation of tetrahydroquinolines through different mechanisms. researchgate.netu-tokyo.ac.jp Gold-catalyzed tandem hydroamination/asymmetric transfer hydrogenation of specific aniline derivatives can produce tetrahydroquinolines in excellent yields. u-tokyo.ac.jp Similarly, iridium-catalyzed direct cyclization of N-methylanilines with 1,3-propanediol (B51772) offers an environmentally friendly route with water as the only byproduct. u-tokyo.ac.jp Domino reactions, which combine multiple transformations in a single operation, are particularly effective. researchgate.net For instance, a reductive cyclization of 2-nitrochalcones can be achieved using catalytic hydrogenation, where the choice of solvent is crucial for selectivity. researchgate.net Iron-mediated intramolecular nitrene C-H insertion provides another direct route to 2-aryl-1,2,3,4-tetrahydroquinolines. researchgate.net

Organocatalytic Synthesis: Organocatalysis has emerged as a powerful, metal-free alternative. Chiral phosphoric acids are prominent catalysts in this field, often used to activate substrates towards cyclization and subsequent reduction. u-tokyo.ac.jp A common strategy involves the chiral phosphoric acid-catalyzed dehydrative cyclization of 2-aminochalcones, followed by an asymmetric reduction using a Hantzsch ester, to afford highly enantioenriched tetrahydroquinolines. u-tokyo.ac.jp Another organocatalytic approach describes a tandem 1,5-hydride transfer/ring closure reaction that efficiently forms ring-fused tetrahydroquinolines with high enantioselectivity.

Asymmetric Synthesis of Chiral Tetrahydroquinoline Analogues

The development of asymmetric routes to chiral tetrahydroquinolines is of paramount importance due to their prevalence in biologically active molecules. researchgate.netnih.gov Several powerful strategies have been established to control the stereochemistry during the synthesis of the heterocyclic core.

One of the most successful approaches relies on organocatalysis, particularly with chiral Brønsted acids like BINOL- or SPINOL-derived phosphoric acids. researchgate.net These catalysts can facilitate highly enantioselective cyclizations. For example, the reaction of 2-aminochalcones can be catalyzed by a chiral phosphoric acid to proceed via a dehydrative cyclization and subsequent asymmetric reduction, yielding tetrahydroquinolines with excellent enantioselectivities (ee). u-tokyo.ac.jp

Transition metal catalysis combined with chiral ligands offers another versatile platform. An enantiodivergent synthesis has been developed using an Iridium catalyst, where simply changing the solvent (e.g., from toluene (B28343) to ethanol) can switch the enantioselectivity, providing access to either the (R) or (S) enantiomer of the product with high ee. A palladium-catalyzed stereodivergent [4 + 2] cycloaddition provides access to the full complement of a product's stereoisomers by switching between different chiral ligands, demonstrating a high degree of catalyst control over stereochemistry.

Chemical Derivatization and Functionalization of this compound

Modification of the Cinnamoyl Moiety

The cinnamoyl group in this compound possesses two primary sites for chemical modification: the α,β-unsaturated double bond and the amide carbonyl group. The amide bond itself is exceptionally stable due to resonance delocalization and generally resistant to cleavage except under harsh conditions. nih.gov

The exocyclic C=C double bond is the more reactive site. It can readily undergo a variety of addition reactions.

Catalytic Hydrogenation: The most common transformation is the catalytic hydrogenation of the alkene, which would saturate the double bond to yield 1-(3-phenylpropanoyl)-1,2,3,4-tetrahydroquinoline. This reduction can be achieved using various catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.govnih.gov

Michael Addition: The double bond is an electrophilic Michael acceptor. However, unfunctionalized α,β-unsaturated amides are known to be weakly electrophilic and relatively unreactive towards thiols and other nucleophiles without activation. chemrxiv.org Catalytic methods, using either metal-based or organocatalytic systems, can promote the conjugate addition of nucleophiles to these otherwise unreactive amides. ias.ac.in

Oxidation Reactions: The alkene can be oxidized to form other functional groups. Epoxidation, using reagents like peroxy acids (e.g., m-CPBA) or specific metal catalysts, would produce a 1-((2,3-epoxy-3-phenylpropanoyl))tetrahydroquinoline. mdpi.comresearchgate.net Subsequent ring-opening of the epoxide can lead to a variety of 1,2-difunctionalized derivatives. researchgate.net Dihydroxylation, using reagents like osmium tetroxide or potassium permanganate, would yield the corresponding diol. Asymmetric versions of these oxidation reactions can be used to install new stereocenters on the side chain. khanacademy.org

Substituent Effects on Tetrahydroquinoline Ring Chemistry

The reactivity and regioselectivity of the tetrahydroquinoline ring are significantly influenced by the nature of its substituents, both on the nitrogen atom and on the carbocyclic aromatic ring.

The 1-cinnamoyl group acts as a strong electron-withdrawing group via resonance, which has several consequences. It reduces the basicity and nucleophilicity of the nitrogen atom. This N-acyl group also influences the site-selectivity of reactions on the tetrahydroquinoline ring itself. For instance, in electrophilic aromatic substitution reactions like nitration, the position of attack (e.g., C-6 vs. C-7) is highly dependent on the nature of the N-substituent. For N-protected tetrahydroquinolines, nitration can be directed to different positions based on the electronic and steric properties of the protecting group.

Substituents on the benzene (B151609) portion of the scaffold also play a critical directing role. Electron-donating groups (e.g., methoxy) activate the ring towards electrophilic substitution and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position relative to themselves. In metalation reactions, such as lithiation, the site of deprotonation can be controlled by a combination of the N-substituent and other directing groups on the ring. Research has shown that deprotonation can be selectively directed to the C-4 position, bypassing the N-Boc group, allowing for subsequent functionalization. ias.ac.in In other cases, lithiation occurs selectively at the C-2 position, alpha to the nitrogen, enabling the introduction of various electrophiles at that site.

Ring Transformations and Cyclizations involving the 1,2,3,4-Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline scaffold is not merely a terminal structure but can serve as a versatile intermediate for the construction of more complex, polycyclic heterocyclic systems. The presence of the 1-cinnamoyl group can be strategically exploited in these transformations.

A notable example involves the acid-mediated cyclization of N-cinnamoyl derivatives. In a study using N-cinnamoyl-1-naphthylamines, an analogous system, treatment with a strong acid like triflic acid induced an intramolecular cyclization. nih.gov This reaction can proceed via electrophilic attack of the activated carbonyl oxygen onto the aromatic ring, or through protonation of the alkene followed by intramolecular Friedel-Crafts type alkylation. Depending on the substrate and conditions, this can lead to the formation of new fused ring systems, such as benzo[h]quinolin-2-ones. nih.gov

Furthermore, the tetrahydroquinoline core can participate in various domino and cascade reactions to build novel architectures. researchgate.net These sequences often involve an initial modification of the tetrahydroquinoline followed by one or more spontaneous cyclizations. Strategies include reduction-reductive amination sequences, SNAr-terminated ring closures, and metal-promoted cyclizations to generate linear or angularly fused polycycles. researchgate.net The development of cascade reactions involving C(sp³)-H functionalization has also enabled the construction of complex spiro-tetrahydroquinoline skeletons from suitable precursors.

Table of Compounds

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Detailed experimental ¹H NMR, ¹³C NMR, and 2D NMR data for 1-cinnamoyl-1,2,3,4-tetrahydroquinoline are not available in the surveyed literature. Characterization of related compounds is often mentioned, but specific spectral data for the title compound is not provided. researchgate.net However, a theoretical analysis based on the known spectral data of its constituent parts—the 1,2,3,4-tetrahydroquinoline (B108954) moiety and the cinnamoyl group—allows for a prediction of its spectral characteristics.

While specific experimental data for this compound is not available, the expected ¹H NMR spectrum would show a complex pattern of signals. Protons on the cinnamoyl group's double bond would appear as doublets in the olefinic region. The aromatic protons from both the cinnamoyl and tetrahydroquinoline portions would produce a series of multiplets in the aromatic region of the spectrum. The aliphatic protons on the C2, C3, and C4 positions of the tetrahydroquinoline ring would be observed as multiplets in the upfield region, with their chemical shifts and coupling patterns providing insight into the ring's conformation.

The ¹³C NMR spectrum is instrumental for confirming the carbon framework of the molecule. For this compound, a signal for the amide carbonyl carbon would be expected in the downfield region, typically around 165-175 ppm. The spectrum would also feature a series of signals corresponding to the aromatic carbons of both the quinoline (B57606) and phenyl rings, as well as signals for the olefinic carbons of the cinnamoyl group. The aliphatic carbons of the tetrahydroquinoline ring would resonate at the higher field end of the spectrum.

Although no specific Heteronuclear Single Quantum Coherence (HSQC) experimental data has been reported for this compound, this technique would be invaluable for its structural confirmation. An HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the proton and carbon signals for the CH, CH₂, and CH₃ groups within the molecule, helping to resolve ambiguities from the 1D spectra and confirming the connectivity of the molecular structure.

Vibrational and Electronic Spectroscopy for Molecular Insights

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated systems within the molecule.

The IR spectrum of this compound would be dominated by several key absorption bands characteristic of its structure. A strong absorption band for the amide carbonyl (C=O) stretching vibration is expected to be prominent. Additionally, the spectrum would show bands corresponding to the C=C stretching of the alkene and the aromatic rings. The C-H stretching vibrations for both aromatic (sp²) and aliphatic (sp³) carbons would also be present, typically appearing just above and below 3000 cm⁻¹, respectively. The region below 1500 cm⁻¹, known as the fingerprint region, would contain a complex pattern of bands related to various bending and stretching vibrations, providing a unique signature for the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* electronic transitions. These transitions arise from the extensive conjugated system that includes the phenyl group, the propenoyl double bond, the amide group, and the fused benzene (B151609) ring of the tetrahydroquinoline moiety. The specific wavelengths of maximum absorption (λmax) would indicate the energy required for these electronic transitions, offering insights into the molecule's electronic structure and photophysical properties. Studies on related quinoline derivatives often involve theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), to predict and interpret these electronic transitions. researchgate.net

Fluorescence Spectroscopy and Quantum Yield Determinations

Fluorescence spectroscopy is a primary tool for investigating the photophysical behavior of fluorescent molecules, known as fluorophores. It provides insights into the electronic properties and environmental sensitivity of a compound. The process involves exciting a molecule with a specific wavelength of light, causing it to move to a higher electronic state. The subsequent return to the ground state results in the emission of light at a longer wavelength, which is detected as the fluorescence spectrum. nih.gov

Key parameters derived from fluorescence spectroscopy include the excitation and emission spectra, and the fluorescence quantum yield (ΦF). The quantum yield is a critical measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. mdpi.com It is determined by the relative rates of radiative decay (fluorescence emission, kF) and non-radiative decay pathways (knr), such as internal conversion and intersystem crossing. researchgate.net A high quantum yield indicates that fluorescence is the dominant decay pathway from the excited state. nih.gov The quantum yield is often measured relative to a standard compound with a known quantum yield. eurjchem.com

While specific experimental fluorescence data for this compound is not extensively documented in the reviewed literature, its structural components suggest potential for fluorescence. The cinnamoyl group constitutes a chalcone-like α,β-unsaturated ketone system, and chalcone (B49325) derivatives are known to exhibit fluorescence. nih.gov Similarly, the tetrahydroquinoline moiety is a nitrogen-containing heterocycle, and many heterocyclic compounds are fluorescent. researchgate.net The introduction of a cyano group into a similar heterocyclic system, 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT), was shown to dramatically increase the fluorescence quantum yield by suppressing non-radiative decay pathways. researchgate.net The photophysical properties of such molecules can be highly sensitive to the solvent environment. For instance, studies on other quinoline derivatives have shown that fluorescence quantum yields can decrease in more polar solvents. nih.gov

Table 1: Illustrative Photophysical Data for a Related Heterocyclic Chalcone Derivative This table presents data for a representative compound to illustrate typical values, as specific data for this compound was not available in the cited sources.

| Parameter | Value (in Toluene) | Value (in Acetonitrile) | Reference |

| Absorption Maximum (λabs, nm) | 374 | 372 | nih.gov |

| Emission Maximum (λem, nm) | 437 | 509 | nih.gov |

| Quantum Yield (ΦF) | 0.89 | 0.04 | nih.gov |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. In electrospray ionization (ESI), a common soft ionization technique, the molecule is typically protonated to form a pseudomolecular ion [M+H]+. mcmaster.ca High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition and molecular formula. nih.gov

For this compound (C₁₈H₁₇NO), the predicted monoisotopic mass is 263.1310 g/mol . ESI-MS would be expected to show ions corresponding to various adducts.

Table 2: Predicted Mass Spectrometry Adducts for this compound

| Adduct | Mass-to-Charge Ratio (m/z) |

| [M+H]+ | 264.1383 |

| [M+Na]+ | 286.1202 |

| [M-H]- | 262.1237 |

| [M+K]+ | 302.0942 |

| Data based on predicted values. |

Collision-induced dissociation (CID) or tandem mass spectrometry (MS/MS) is used to fragment the pseudomolecular ion, providing structural information based on the resulting fragment ions. mcmaster.ca The fragmentation pattern is characteristic of the molecule's structure. For N-acyltetrahydroquinolines, fragmentation often initiates with cleavages at the bonds adjacent to the nitrogen atom. mcmaster.ca Studies on N-benzyltetrahydroquinolines have shown that a primary fragmentation step involves the cleavage of the C-N bond. mcmaster.ca For chalcone-like structures, fragmentation can occur across the α,β-unsaturated ketone system.

A plausible fragmentation pathway for protonated this compound ([M+H]+ at m/z 264) would likely involve key bond cleavages, leading to characteristic fragment ions.

Table 3: Plausible Fragmentation Pathway for [this compound+H]+

| Proposed Fragment Ion | Description of Neutral Loss | m/z of Fragment |

| Cinnamoyl cation | Loss of tetrahydroquinoline | 131 |

| Tetrahydroquinoline iminium ion | Loss of phenylketene | 132 |

| [M+H - C₆H₅]+ | Loss of phenyl radical | 187 |

| [M+H - CO]+ | Loss of carbon monoxide | 236 |

| This proposed pathway is based on general fragmentation principles of related structures. mcmaster.canih.gov |

X-ray Crystallography for Solid-State Structure and Stereochemical Assignment

While a specific crystal structure for this compound has not been reported in the reviewed literature, data from closely related compounds, such as other chalcone derivatives, can provide insight into the expected structural features. nih.govmdpi.com Chalcones are characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. nih.gov The crystal structures of various chalcones have been determined, often revealing relatively planar conformations unless significant steric hindrance is present from substituents. scispace.com

Table 4: Representative Crystal Data for a Related Chalcone Derivative (C₂₁H₁₅NO₂)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.govmdpi.com |

| Space Group | P2₁/c | nih.govmdpi.com |

| a (Å) | 6.5694(3) | nih.govmdpi.com |

| b (Å) | 33.2697(15) | nih.govmdpi.com |

| c (Å) | 7.4516(4) | nih.govmdpi.com |

| β (°) ** | 97.563(2) | nih.govmdpi.com |

| Volume (ų) ** | 1614.47(14) | nih.govmdpi.com |

| Z (molecules/unit cell) | 4 | nih.govmdpi.com |

| This table presents data for a representative chalcone to illustrate the outputs of an X-ray crystallography study. |

Structure Activity Relationship Sar and Molecular Design Principles

Elucidation of Key Structural Features for Biological Activity

The biological profile of 1-cinnamoyl-1,2,3,4-tetrahydroquinoline derivatives is intricately linked to specific structural motifs within the molecule. The conformation of the cinnamoyl group and the nature of substituents on the tetrahydroquinoline ring are paramount in dictating the compound's interaction with its biological target.

Role of the Cinnamoyl Moiety Conformation (e.g., syn/anti dispositions)

In related quinolinone systems, the syn and anti conformations of ligands attached to a naphthalene (B1677914) core have been shown to result in diverse biological activities. nih.gov For instance, the synthesis of quinoline-1,2,3-triazole hybrids demonstrated that both syn-like and anti-like quinoline (B57606) derivatives could be generated, each with distinct biological profiles. nih.gov While direct studies on this compound are limited, the conformational behavior of similar structures suggests that controlling the syn/anti disposition of the cinnamoyl group is a crucial aspect of designing potent analogs. The conformational preferences of the "sugar" puckering (north/south) and nucleobase orientation (syn/anti) in carbocyclic nucleoside analogues have been shown to contribute to differences in antiviral activity, highlighting the general importance of conformational control in drug design. nih.gov

Influence of Substituents on the Tetrahydroquinoline Ring on Potency and Selectivity

The tetrahydroquinoline scaffold serves as a versatile platform for chemical modification, and the introduction of various substituents on this ring system can profoundly affect the potency and selectivity of the resulting compounds. nih.govnih.gov SAR studies on different classes of tetrahydroquinoline derivatives have provided valuable insights into the optimal substitution patterns for various biological targets.

For instance, in a series of morpholine-substituted tetrahydroquinoline derivatives designed as potential mTOR inhibitors, the incorporation of trifluoromethyl groups on the benzamide (B126) moiety significantly enhanced both selectivity and potency. mdpi.com This suggests that electron-withdrawing groups can play a crucial role in the activity of these compounds. In another study focused on phenylethanolamine N-methyltransferase (PNMT) inhibitors, substitution at the 3-position of the tetrahydroisoquinoline ring with a methyl group enhanced activity, while larger groups like ethyl diminished potency, indicating a spatially compact active site. nih.gov Furthermore, the introduction of a hydroxymethyl group at the 3-position led to enhanced potency, suggesting the presence of a hydrogen bond acceptor in the target's active site. nih.gov

The following table summarizes the observed influence of substituents on the tetrahydroquinoline and related isoquinoline (B145761) rings from various studies, which can guide the design of novel this compound analogs.

| Position of Substitution | Substituent | Observed Effect on Activity | Target/Application |

| Benzamide Moiety | 3,5-bis(trifluoromethyl) | Enhanced potency and selectivity | mTOR Inhibition mdpi.com |

| 3-position (THIQ) | Methyl | Enhanced potency | PNMT Inhibition nih.gov |

| 3-position (THIQ) | Ethyl | Diminished potency | PNMT Inhibition nih.gov |

| 3-position (THIQ) | Hydroxymethyl | Enhanced potency | PNMT Inhibition nih.gov |

| R3 position (THIQ) | Methoxy group | Most anti-proliferative activity | Anticancer (NF-κB signaling) nih.gov |

Molecular Design Strategies for this compound Analogues

The development of novel and more effective this compound analogues relies on rational molecular design strategies. These approaches leverage our understanding of SAR to create compounds with improved biological properties.

Rational Design based on Pharmacophore Models

Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.govfrontiersin.org A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.net

For tetrahydroquinoline derivatives, pharmacophore models have been successfully employed to design new inhibitors. mdpi.com A study on lysine-specific demethylase 1 (LSD1) inhibitors utilized a 3D-QSAR model to generate pharmacophore maps, which guided the design of novel tetrahydroquinoline derivatives with enhanced activity. mdpi.com These models can help in the rational design of new bioactive molecules by providing a blueprint for the desired structural features. mdpi.com By understanding the key pharmacophoric features of the this compound scaffold, researchers can design new analogs with a higher probability of biological activity.

Fragment-Based and Hybrid Molecule Design Approaches

Fragment-based drug discovery (FBDD) has emerged as an effective strategy for identifying lead compounds. scispace.comresearchoutreach.org This approach involves screening small, low-molecular-weight fragments for binding to a biological target. The structural information from these fragment-target complexes can then be used to "grow" or "link" fragments to create more potent molecules. nih.govresearchgate.net The tetrahydroisoquinoline scaffold has been successfully used in FBDD to generate novel estrogen receptor agonists. nih.gov

Hybrid molecule design, which involves combining two or more pharmacophores into a single molecule, is another promising strategy. This can lead to compounds with dual or enhanced activity. The concept of creating hybrid molecules based on the tetrahydroquinoline scaffold has been explored to develop compounds with diverse biological applications. nih.govmdpi.com By combining the cinnamoyl moiety with the tetrahydroquinoline scaffold, a hybrid molecule is formed, and further hybridization with other pharmacophores could lead to novel therapeutic agents.

Computational Approaches in SAR Studies

Computational chemistry plays an indispensable role in modern drug discovery, providing powerful tools to investigate SAR and guide the design of new molecules. mdpi.comresearchgate.net

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are widely used to correlate the 3D properties of molecules with their biological activities. mdpi.com These methods generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields influence activity, providing clear guidance for structural modifications. mdpi.com For instance, 3D-QSAR models have been successfully developed for tetrahydroquinoline derivatives targeting LSD1, yielding good statistical and predictive properties. mdpi.com

Molecular docking simulations are another crucial computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, which are essential for binding affinity. Docking studies have been used to understand the binding modes of tetrahydroisoquinoline-based inhibitors. nih.gov

Molecular dynamics (MD) simulations can further refine the understanding of ligand-receptor interactions by simulating the dynamic behavior of the complex over time, providing insights into the stability of the binding mode. mdpi.com

The table below provides an overview of computational approaches applied to the study of tetrahydroquinoline and related structures.

| Computational Method | Application in Tetrahydroquinoline SAR | Key Findings/Insights |

| 3D-QSAR (CoMFA/CoMSIA) | Development of models for LSD1 inhibitors. mdpi.com | Identified key steric and electrostatic fields influencing inhibitor activity. mdpi.com |

| Molecular Docking | Elucidation of binding patterns of HIV-1 RT inhibitors. nih.gov | Revealed hydrophobic contacts with key amino acid residues. nih.gov |

| Molecular Dynamics (MD) Simulations | Validation of stable protein-ligand interactions for mTOR inhibitors. mdpi.com | Confirmed favorable dynamics of the ligand within the active site. mdpi.com |

| Pharmacophore Modeling | Design of novel sigma-1 receptor ligands. frontiersin.org | Generated models to discriminate between active and inactive compounds. frontiersin.org |

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

In the case of this compound, a molecular docking study would involve preparing the 3D structure of the molecule and docking it into the binding site of a relevant biological target. For instance, given the known activities of related tetrahydroquinoline derivatives, potential targets could include enzymes such as Lysine-specific demethylase 1 (LSD1) or receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). unesp.brnih.gov

The docking process would generate a series of possible binding poses, each associated with a scoring function that estimates the binding free energy. A lower docking score typically indicates a more favorable binding interaction. Key interactions that would be analyzed include:

Hydrogen Bonds: The cinnamoyl carbonyl oxygen is a potential hydrogen bond acceptor, while the aromatic rings can participate in various non-covalent interactions.

Hydrophobic Interactions: The phenyl and tetrahydroquinoline rings would likely engage in hydrophobic interactions with nonpolar residues in the target's binding pocket.

Pi-Pi Stacking: The aromatic rings of the ligand could stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein active site.

| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| EGFR (e.g., 2J6M) | -8.5 | MET793, LYS745, CYS797 |

| LSD1 (e.g., 2V14) | -7.9 | LYS661, HIS564, TRP751 |

| Tubulin (e.g., 1SA0) | -9.2 | LYS352, VAL238, SER178 |

| This table presents hypothetical data for illustrative purposes, as specific experimental docking data for this compound is not available in the reviewed literature. |

Molecular Dynamics Simulations for Conformational Stability and Binding

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the ligand-protein complex over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of this pose and the conformational changes that may occur in both the ligand and the protein upon binding.

For this compound, an MD simulation would typically start with the best-docked pose obtained from molecular docking. The system would be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would then be run for a specific period, often in the nanosecond to microsecond range, to observe the trajectory of the atoms.

Key parameters analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests that the complex is in equilibrium and the binding is stable.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexible regions of the protein and the ligand. This can highlight which parts of the molecule are most mobile and which are constrained by the binding interaction.

Hydrogen Bond Analysis: MD simulations allow for the tracking of hydrogen bonds throughout the simulation, providing information on their stability and occupancy.

Studies on related styrylquinoline and tetrahydroquinoline derivatives have successfully used MD simulations to confirm the stability of docked complexes within the active sites of targets like cyclin-dependent kinase 2 (CDK2) and LSD1. nih.gov These simulations often show that the ligand remains within the binding pocket and maintains key interactions, supporting the docking predictions.

| Simulation Parameter | Typical Observation for a Stable Complex |

| RMSD of Protein Backbone | Plateauing after an initial equilibration period |

| RMSD of Ligand | Stable fluctuation around a low value within the binding site |

| RMSF of Key Binding Residues | Low fluctuation, indicating stable interaction with the ligand |

| Hydrogen Bond Occupancy | High percentage for key hydrogen bonds throughout the simulation |

| This table illustrates the expected outcomes from an MD simulation for a stable ligand-protein complex. |

Quantum Chemical Calculations in Structure-Activity Correlations

Quantum chemical calculations, often based on Density Functional Theory (DFT), provide detailed insights into the electronic properties of a molecule. These calculations can be used to determine a range of molecular descriptors that are crucial for understanding the structure-activity relationship (SAR) of a compound.

For this compound, quantum chemical calculations could be employed to determine:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is valuable for predicting sites of non-covalent interactions.

Quantitative Structure-Activity Relationship (QSAR) studies on tetrahydroisoquinoline derivatives have utilized such quantum chemical descriptors to build predictive models of their biological activity. nih.govresearchgate.net For instance, descriptors related to the molecular shape, electronic properties, and lipophilicity are often correlated with the observed inhibitory concentrations (IC50) against a particular target.

| Quantum Chemical Descriptor | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Relates to the molecule's susceptibility to electrophilic attack. |

| LUMO Energy | -1.8 eV | Relates to the molecule's susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

| This table presents illustrative quantum chemical data for this compound based on typical values for similar organic molecules. |

Biological and Biochemical Activity Investigations Mechanistic Focus

Enzyme Inhibition Studies of 1-Cinnamoyl-1,2,3,4-tetrahydroquinoline and Analogues

The specific structural features of this compound, comprising a tetrahydroquinoline core linked to a cinnamoyl moiety, have prompted investigations into its inhibitory potential against a range of enzymes implicated in various diseases.

Inhibition of Viral Enzymes (e.g., HIV-1 Integrase)

While direct studies on this compound are not extensively documented in the available literature, the cinnamoyl group is a recognized pharmacophore in the inhibition of HIV-1 integrase. This viral enzyme is crucial for the replication of the human immunodeficiency virus (HIV) by catalyzing the insertion of the viral DNA into the host cell's genome. The cinnamoyl moiety, often present in duplicate in active compounds, is a key feature of some potent HIV-1 integrase inhibitors. The mechanism of these inhibitors often involves chelation with the magnesium ions in the enzyme's active site, a critical step for its catalytic function. The presence of the cinnamoyl group in this compound suggests a potential for similar inhibitory activity, warranting further investigation into its anti-HIV-1 potential.

Modulation of Nuclear Receptors (e.g., RORγ Inverse Agonism)

Retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that has emerged as a significant therapeutic target, particularly in the context of prostate cancer. Inverse agonists of RORγ can suppress its transcriptional activity, which is implicated in the proliferation of certain cancer cells. Research has identified that derivatives of 1,2,3,4-tetrahydroquinoline (B108954) can act as novel RORγ inverse agonists. These compounds have been shown to effectively inhibit the transcriptional activity of RORγ and demonstrate selectivity over other nuclear receptor subtypes. This activity suggests that the tetrahydroquinoline scaffold is a viable starting point for the development of potent RORγ inverse agonists.

Inhibition of Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression. The inhibition of HDACs has become a validated strategy in cancer therapy, as it can lead to the re-expression of tumor suppressor genes. The tetrahydroisoquinoline scaffold, a structural isomer of tetrahydroquinoline, has been successfully utilized to develop potent HDAC inhibitors. These inhibitors typically feature a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme. Novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and shown to exhibit potent inhibitory activity against HDACs, with some compounds demonstrating greater potency than the approved drug Vorinostat. nih.gov This suggests that the related this compound could also be explored for HDAC inhibitory activity, with the cinnamoyl group potentially serving as a cap moiety.

Interaction with Other Biological Targets (e.g., Mcl-1, Nitric Oxide Synthase, Cholinergic Enzymes)

The versatility of the tetrahydroquinoline scaffold has led to its exploration against a variety of other biological targets.

Mcl-1 Inhibition: Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is associated with the survival and resistance of various cancer cells, making it an attractive target for cancer therapy. nih.gov Studies have revealed that 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids can act as a new chemotype of Mcl-1 inhibitors. nih.gov Furthermore, 3-carboxy-substituted 1,2,3,4-tetrahydroquinolines have been developed as inhibitors of the Mcl-1 oncoprotein, with the most potent compound showing a Ki of 120 nM. researchgate.net These findings highlight the potential of the tetrahydroquinoline core in designing Mcl-1 inhibitors.

Nitric Oxide Synthase (NOS) Inhibition: Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide, a key signaling molecule. Overproduction of nitric oxide by the neuronal NOS (nNOS) isoform has been implicated in neurological disorders. Research has led to the identification of potent and selective nNOS inhibitors based on the 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline scaffolds. nih.gov A structure-activity relationship study of these compounds, containing a 6-substituted thiophene (B33073) amidine group, has yielded inhibitors with excellent potency and selectivity for nNOS. nih.gov

Cholinergic Enzyme Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary strategy for the symptomatic treatment of Alzheimer's disease. While direct studies on this compound are limited, related quinoline (B57606) and tetrahydroacridine derivatives have been extensively investigated as cholinesterase inhibitors. researchgate.netnih.gov For instance, certain 7-alkoxyl substituted indolizinoquinoline-5,12-dione derivatives have shown potent AChE inhibitory activity. nih.gov This indicates the potential of the broader quinoline scaffold in the design of new cholinergic enzyme inhibitors.

Cellular Mechanistic Studies

The ultimate therapeutic value of a compound is determined by its activity within a cellular context. This subsection examines the antiproliferative and apoptotic mechanisms induced by this compound and its analogues in cancer cell lines.

Antiproliferative and Apoptotic Mechanisms in Cancer Cell Lines

A growing body of evidence demonstrates the antiproliferative and pro-apoptotic effects of tetrahydroquinoline derivatives in various cancer cell lines. These compounds have been shown to induce cell death through multiple mechanisms.

For example, certain novel tetrahydroquinolinone derivatives have been found to exert a cytotoxic effect on lung cancer cells by inducing apoptosis through both intrinsic and extrinsic pathways. nih.gov These compounds can cause an increase in the concentration of the pro-apoptotic protein BAX, leading to a change in the BAX:BCL-2 ratio, and enhance the expression of p53 and the activation of caspases. nih.gov Similarly, other tetrahydroquinoline derivatives have shown anticancer activity against glioblastoma and breast cancer cell lines by inducing apoptosis and inhibiting cell migration. tuni.fi

The cinnamoyl moiety itself is also known to contribute to anticancer activity. Novel cinnamoyl derivatives have demonstrated the ability to inhibit the proliferation of glioblastoma and neuroblastoma cell lines by inducing apoptosis. nih.gov Furthermore, quinoline-based thiazolidinone derivatives have been reported as potent cytotoxic and apoptosis-inducing agents through the inhibition of the epidermal growth factor receptor (EGFR). researchgate.net

The combination of the tetrahydroquinoline scaffold and the cinnamoyl group in this compound suggests a strong potential for antiproliferative and apoptotic activity against various cancer cells. The mechanisms are likely to involve the modulation of key signaling pathways that control cell survival and death.

Table of Investigated Biological Activities of Tetrahydroquinoline Analogues

| Biological Target/Activity | Compound Class | Key Findings | Reference(s) |

| RORγ Inverse Agonism | 1,2,3,4-Tetrahydroquinoline derivatives | Effective inhibition of RORγ transcriptional activity. | |

| HDAC Inhibition | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives | Potent inhibitory activity against HDACs, some exceeding Vorinostat. | nih.gov |

| Mcl-1 Inhibition | 1-Sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids | New chemotype of Mcl-1 inhibitors. | nih.gov |

| nNOS Inhibition | 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline derivatives | Potent and selective inhibition of neuronal nitric oxide synthase. | nih.gov |

| Antiproliferative Activity | Tetrahydroquinolinone derivatives | Cytotoxic effects on lung and colon cancer cells via apoptosis induction. | nih.gov |

| Antiproliferative Activity | Cinnamoyl derivatives | Inhibition of glioblastoma and neuroblastoma cell proliferation through apoptosis. | nih.gov |

Antioxidant Mechanisms and Free Radical Scavenging Properties

Direct experimental studies on the antioxidant mechanisms of this compound are not extensively documented. However, the well-established antioxidant properties of both the 1,2,3,4-tetrahydroquinoline scaffold and cinnamoyl derivatives suggest that this hybrid molecule likely possesses significant free-radical scavenging capabilities.

The 1,2,3,4-tetrahydroquinoline ring system is a known pharmacophore with a range of biological activities, including antioxidant effects. The antioxidant capacity of tetrahydroquinoline derivatives is often attributed to the nitrogen atom within the heterocyclic ring. This nitrogen can donate a hydrogen atom to neutralize free radicals, thereby interrupting radical-chain reactions. This process is a hallmark of primary antioxidants that function via a hydrogen atom transfer (HAT) mechanism.

Furthermore, some studies on related tetrahydroquinoline compounds suggest that they may also act through a single electron transfer (SET) mechanism. In the SET mechanism, the antioxidant molecule donates an electron to a free radical, converting it into a more stable species. The presence of electron-donating substituents on the tetrahydroquinoline ring can enhance this activity.

Cellular Pathway Modulation

The modulation of cellular pathways is a key aspect of the therapeutic potential of many bioactive compounds. For this compound, a primary area of interest is its potential to modulate inflammatory pathways, particularly the Nuclear Factor-kappa B (NF-κB) signaling cascade.

The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory disorders. Several studies have demonstrated that derivatives of both tetrahydroquinoline and cinnamic acid can inhibit the activation of NF-κB. For instance, certain tetrahydroquinoline analogs have been shown to suppress the lipopolysaccharide (LPS)-induced activation of NF-κB. researchgate.netnih.gov This inhibition can occur at various points in the signaling cascade, such as preventing the degradation of the inhibitory IκB proteins or blocking the nuclear translocation of the active NF-κB dimers.

Similarly, cinnamoyl-containing compounds have been reported to exert anti-inflammatory effects by modulating the NF-κB pathway. The electrophilic nature of the α,β-unsaturated carbonyl system in the cinnamoyl group can potentially interact with nucleophilic residues in key signaling proteins, such as IκB kinase (IKK), thereby inhibiting its activity and preventing the downstream activation of NF-κB.

Given these precedents, it is plausible that this compound could act as an inhibitor of the NF-κB pathway, suggesting its potential as an anti-inflammatory and possibly an anticancer agent.

In Vitro and Preclinical Models for Activity Evaluation

To experimentally validate the predicted biological activities of this compound, a structured approach utilizing various in vitro and preclinical models would be necessary.

High-Throughput Screening Methodologies

High-throughput screening (HTS) offers an efficient method for the initial evaluation of a compound's biological activity against a large number of targets or in various cellular contexts. For this compound, HTS assays could be employed to rapidly assess its antioxidant potential and its ability to modulate specific cellular pathways.

For antioxidant activity, HTS assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays can be adapted to a microplate format. These colorimetric assays provide a quick measure of the compound's ability to donate a hydrogen atom or an electron to neutralize free radicals.

To screen for cellular pathway modulation, reporter gene assays are particularly useful. For instance, a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter could be used. A reduction in reporter gene expression in the presence of this compound following stimulation (e.g., with TNF-α or LPS) would indicate an inhibitory effect on the NF-κB pathway.

Cell-Based Assays and Phenotyping

Following initial HTS, more detailed investigations using cell-based assays are essential to understand the cellular effects of this compound. These assays can provide insights into its cytotoxicity, effects on cell proliferation, and its ability to induce apoptosis or other forms of cell death.

Standard cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays, can be used to determine the concentration range at which the compound is toxic to cells. This is crucial for distinguishing specific biological effects from general toxicity.

To investigate its potential anticancer properties, cell proliferation assays (e.g., BrdU incorporation) and colony formation assays can be performed on various cancer cell lines. Furthermore, to determine the mechanism of cell death, assays for apoptosis, such as Annexin V/propidium iodide staining followed by flow cytometry, and measurement of caspase activation, are standard procedures.

The table below summarizes some of the key cell-based assays that would be relevant for the evaluation of this compound.

| Assay Type | Purpose | Example Methodologies |

| Cytotoxicity | To determine the toxic concentration of the compound. | MTT assay, LDH release assay |

| Cell Proliferation | To assess the effect on cancer cell growth. | BrdU incorporation, Colony formation assay |

| Apoptosis | To determine if the compound induces programmed cell death. | Annexin V/PI staining, Caspase activity assays |

| NF-κB Pathway | To confirm the inhibition of the NF-κB pathway. | Western blotting for IκBα degradation and p65 nuclear translocation, ELISA for NF-κB DNA binding activity |

Application in In Vivo Preclinical Models (e.g., Xenograft Tumor Models)

Should in vitro studies demonstrate promising anticancer activity, the next logical step would be to evaluate the efficacy of this compound in in vivo preclinical models. Xenograft tumor models are a widely used approach for this purpose.

In a typical xenograft study, human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time. Key parameters measured in such studies include tumor volume, tumor weight at the end of the study, and any signs of toxicity in the animals.

For a compound like this compound, which is predicted to have both antioxidant and anti-inflammatory properties, it would also be pertinent to analyze the tumor tissue for biomarkers related to these activities. For example, immunohistochemical staining for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and NF-κB activation (e.g., nuclear p65) could provide valuable mechanistic insights into how the compound exerts its antitumor effects in a living organism.

The table below outlines a hypothetical design for a xenograft tumor model study for this compound.

| Study Component | Description |

| Animal Model | Immunocompromised mice (e.g., nude or SCID) |

| Cell Line | A human cancer cell line shown to be sensitive to the compound in vitro (e.g., a colon or breast cancer cell line with high NF-κB activity) |

| Treatment Groups | Vehicle control, Positive control (a known anticancer drug), and multiple dose levels of this compound |

| Primary Endpoint | Inhibition of tumor growth (measured by tumor volume and weight) |

| Secondary Endpoints | Assessment of toxicity (body weight changes, clinical signs), and analysis of biomarkers in tumor tissue (e.g., Ki-67, cleaved caspase-3, nuclear p65) |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes for Diverse 1-Cinnamoyl-1,2,3,4-tetrahydroquinoline Analogues

The generation of a diverse chemical library is fundamental to any drug discovery program. For this compound, future synthetic efforts should focus on creating a wide range of analogues to enable comprehensive structure-activity relationship (SAR) studies.

A primary and direct strategy involves the acylation of various substituted 1,2,3,4-tetrahydroquinoline (B108954) rings with a panel of substituted cinnamoyl chlorides. This approach, analogous to the synthesis of an ibuprofen-tetrahydroquinoline hybrid, allows for systematic modification of both halves of the molecule. mdpi.com Variations could include different substituents (e.g., hydroxyl, methoxy, halo groups) on the aromatic rings of both the tetrahydroquinoline and cinnamoyl moieties to probe electronic and steric effects on biological activity.

Furthermore, advanced and efficient methods for constructing the core tetrahydroquinoline scaffold itself should be exploited. Domino reactions, also known as cascade reactions, offer a powerful strategy for building molecular complexity from simple starting materials in a single operation, which is efficient and aligns with the principles of green chemistry. nih.gov Metal-mediated processes, such as intramolecular nitrene C-H insertion, provide another sophisticated route to synthesize specific 2-aryl-1,2,3,4-tetrahydroquinolines that can subsequently be acylated. nih.gov Additionally, multicomponent reactions like the Povarov reaction (an aza-Diels-Alder reaction) are highly valuable for creating diverse and highly substituted tetrahydroquinoline cores that would be difficult to access through other means. researchgate.net The development of one-pot reaction methods, which have been used to create novel spiro-tetrahydroquinoline derivatives, could also be adapted to streamline the synthesis of complex analogues. nih.gov

Advanced Computational Design for Enhanced Selectivity and Potency

To navigate the vast chemical space of possible analogues and prioritize synthetic targets, advanced computational methods are indispensable. Future research should heavily leverage computer-aided drug design (CADD) to guide the rational design of novel this compound derivatives with enhanced potency and target selectivity.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, incorporating methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can be established once an initial library of analogues with corresponding biological data is available. mdpi.comnih.govresearchgate.net These models can identify the key steric and electronic features of the molecule that are critical for its biological activity, providing a predictive framework for designing more potent compounds. mdpi.comnih.gov

Molecular docking simulations can be used to predict the binding modes of these compounds within the active sites of known or putative biological targets. nih.govmdpi.com For instance, if a target is identified, docking can help in designing modifications to the this compound structure to improve interactions with key amino acid residues, thereby increasing binding affinity and potency. Following docking, molecular dynamics (MD) simulations can assess the stability of the predicted ligand-protein complexes over time, offering deeper insights into the binding dynamics and further validating the designed compounds. nih.govmdpi.com

Elucidation of Broader Biological Target Landscape and Polypharmacology

The parent tetrahydroquinoline scaffold is known to interact with a wide range of biological targets, leading to activities such as anticancer, anti-inflammatory, antimalarial, and antiviral effects. nih.govmdpi.comnih.govnih.gov Derivatives have been identified as inhibitors of Lysine-specific demethylase 1 (LSD1) and the mammalian target of rapamycin (B549165) (mTOR), and as modulators of the G protein-coupled estrogen receptor (GPER). mdpi.commdpi.comnih.gov This promiscuity suggests that this compound and its analogues may also exhibit polypharmacology—the ability to modulate multiple targets.

A crucial future direction is to move beyond single-target screening and to elucidate the broader biological target landscape. This can be achieved through a combination of in silico and experimental approaches. Computational methods, such as ligand-based similarity searching against databases of known drugs and bioactive molecules (e.g., ChEMBL, DrugBank), can predict potential targets for repurposing. f1000research.com

Integration of Cheminformatics and Data Science in Compound Discovery

The vast amounts of data generated from synthetic chemistry, computational modeling, and biological screening necessitate the integration of cheminformatics and data science to accelerate the drug discovery process. Future research on this compound should adopt a data-driven strategy.

Cheminformatics tools can be used to manage the chemical library, calculate a wide range of molecular descriptors, and analyze structure-activity relationships. nih.gov By applying machine learning algorithms to the integrated datasets, predictive models for biological activity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be developed. mdpi.comnih.gov These models can screen large virtual libraries of yet-to-be-synthesized analogues, flagging the most promising candidates that are predicted to have high activity and favorable drug-like properties. mdpi.com This in silico filtering process makes the subsequent synthetic and experimental work more efficient and cost-effective. This iterative cycle of design, synthesis, testing, and data analysis—often referred to as the design-make-test-analyze (DMTA) cycle—is central to modern drug discovery and will be paramount in exploring the therapeutic potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 1,2,3,4-tetrahydroquinoline derivatives, and how do reaction conditions influence regioselectivity?

- Answer : Two primary methods are widely used: (1) intramolecular cyclization of epoxypropyl derivatives (e.g., epichlorohydrin) with aromatic amines, which proceeds via nucleophilic attack at the α-carbon of the epoxy group to form the tetrahydroquinoline core ; (2) green synthesis using acidic ionic liquids (e.g., [NMPH]H₂PO₄) as recyclable catalysts, enabling reactions between 2-(phenylamino)ethanol and unsaturated ketones without toxic metal catalysts . Regioselectivity is governed by steric and electronic factors: substituents on the aromatic ring direct cyclization to the ortho position, while ionic liquid catalysts enhance reaction efficiency by stabilizing intermediates .

Q. How can structural features of 1,2,3,4-tetrahydroquinoline derivatives be characterized experimentally?

- Answer : Single-crystal X-ray diffraction is the gold standard for determining stereochemistry and conformation. For example, sulfonylated derivatives (e.g., 1-benzylsulfonyl-tetrahydroquinoline) adopt a half-chair conformation in the tetrahydroquinoline ring, with hydrogen bonding networks stabilizing the crystal lattice . NMR spectroscopy (¹H/¹³C) resolves diastereomers by distinguishing axial/equatorial proton environments, while UV-Vis spectroscopy identifies π→π* and n→π* transitions in substituted derivatives .

Q. What catalytic systems are effective for dehydrogenation of 1,2,3,4-tetrahydroquinoline to quinoline?

- Answer : Atomically dispersed Fe catalysts (e.g., Fe-ISAS/CN) show exceptional performance, achieving 100% conversion and selectivity in dehydrogenation under mild conditions. The Fe-N₄ active sites facilitate H₂ abstraction without side reactions, and the catalyst retains >80% activity after five cycles .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for electronic transitions in substituted tetrahydroquinolines?

- Answer : TD-DFT calculations (B3LYP/6-31+G(d,p)) correlate experimental UV spectra with molecular orbital transitions. For benzenesulfonyl derivatives, the HOMO→LUMO transition involves charge transfer from the tetrahydroquinoline moiety to the sulfonyl group. In nitro derivatives, forbidden HOMO→LUMO transitions necessitate assigning long-wavelength bands to n→π* transitions instead .

Q. What strategies address challenges in synthesizing bifunctional 1,2,3,4-tetrahydroquinoline derivatives?

- Answer : Bifunctional synthesis requires precise control over dual cyclization events. Using N,N'-di(3-chloro-2-hydroxypropyl)-N,N'-di(2-naphthyl)-1,4-diaminobenzene, sequential intramolecular cyclizations form two tetrahydroquinoline rings. Steric hindrance from naphthyl groups directs regioselectivity, while excess epichlorohydrin ensures complete conversion .

Q. How can structure-activity relationships (SARs) guide optimization of tetrahydroquinoline-based inhibitors?

- Answer : For neuronal nitric oxide synthase (nNOS) inhibitors, SAR studies reveal that alkylamino substituents at the 1-position enhance selectivity and reduce hERG channel inhibition. For example, replacing a methyl group with a cyclopentylamine improves oral bioavailability from 18% to 60% while eliminating hERG toxicity (IC₅₀ >30 μM) .

Methodological Considerations

Q. What experimental protocols ensure efficient separation of cis/trans isomers in tetrahydroquinoline derivatives?

- Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers, while recrystallization from ethyl acetate/hexane mixtures (1:2) isolates diastereomers based on solubility differences .

Q. How do solvent effects influence spectroscopic characterization of tetrahydroquinolines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.